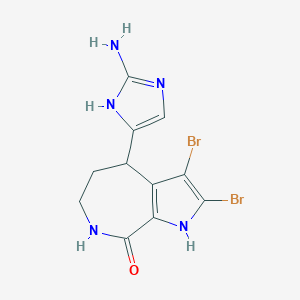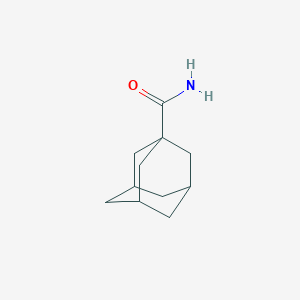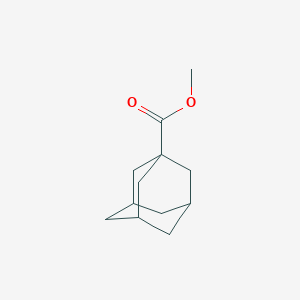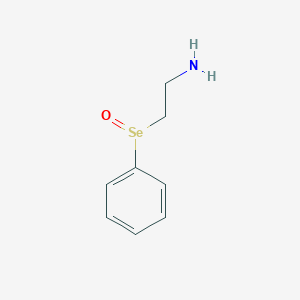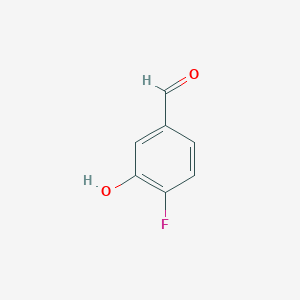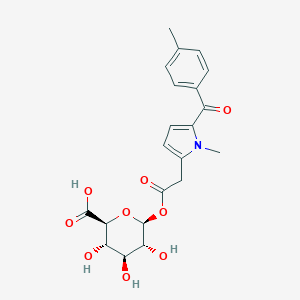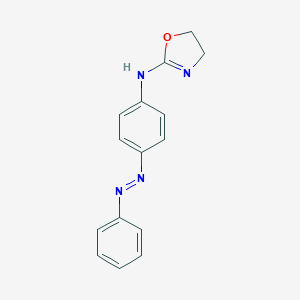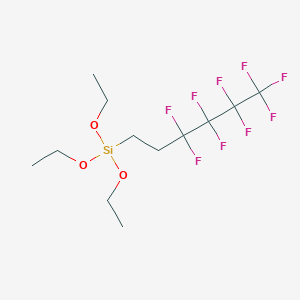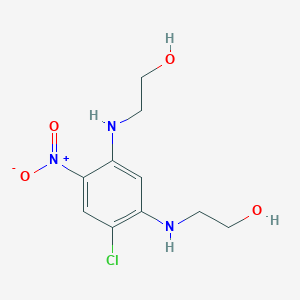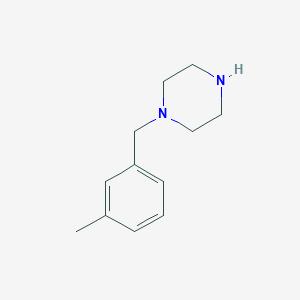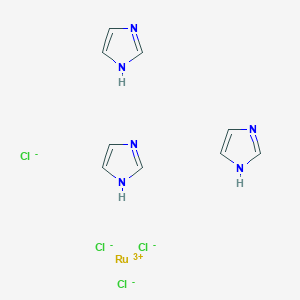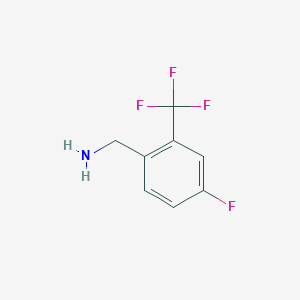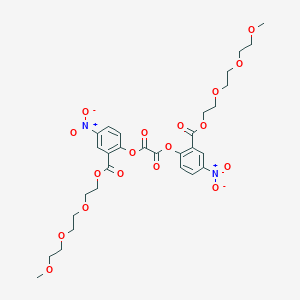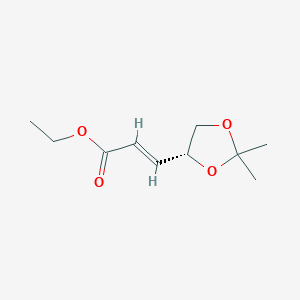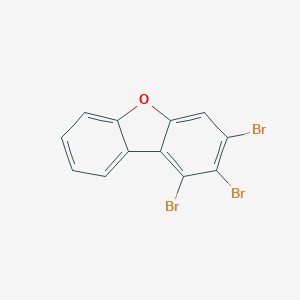
1,2,3-Tribromo-dibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Tribromo-dibenzofuran (TBDF) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a halogenated aromatic compound that is widely used in various fields such as pharmaceuticals, agrochemicals, and material science. TBDF is a highly reactive compound that is synthesized through various methods.
Wirkmechanismus
1,2,3-Tribromo-dibenzofuran has a unique mechanism of action. It is a halogenated compound that can undergo various reactions such as electrophilic aromatic substitution and nucleophilic addition. 1,2,3-Tribromo-dibenzofuran can also undergo radical reactions due to the presence of bromine atoms. The reactivity of 1,2,3-Tribromo-dibenzofuran makes it an important compound in various fields.
Biochemische Und Physiologische Effekte
1,2,3-Tribromo-dibenzofuran has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial activity against various bacteria and fungi. 1,2,3-Tribromo-dibenzofuran has also been shown to have antitumor activity against various cancer cell lines. The mechanism of action of 1,2,3-Tribromo-dibenzofuran in these activities is not fully understood and requires further research.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,3-Tribromo-dibenzofuran has various advantages and limitations for lab experiments. The advantages of 1,2,3-Tribromo-dibenzofuran include its high reactivity, high yield, and availability. The limitations of 1,2,3-Tribromo-dibenzofuran include its toxicity and the need for careful handling. 1,2,3-Tribromo-dibenzofuran should be handled in a fume hood and with appropriate personal protective equipment.
Zukünftige Richtungen
There are various future directions for 1,2,3-Tribromo-dibenzofuran research. One direction is to investigate the mechanism of action of 1,2,3-Tribromo-dibenzofuran in antimicrobial and antitumor activities. Another direction is to explore the potential of 1,2,3-Tribromo-dibenzofuran in material science and its applications in the synthesis of polymers and liquid crystals. The development of new synthetic methods for 1,2,3-Tribromo-dibenzofuran is also an area of future research.
Conclusion:
In conclusion, 1,2,3-Tribromo-dibenzofuran is a unique compound that has gained significant attention in scientific research. Its high reactivity and availability make it an important compound in various fields such as pharmaceuticals, agrochemicals, and material science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1,2,3-Tribromo-dibenzofuran have been discussed in this paper. Further research is required to fully understand the potential of 1,2,3-Tribromo-dibenzofuran in various fields.
Synthesemethoden
1,2,3-Tribromo-dibenzofuran is synthesized through the bromination of dibenzofuran. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out under mild conditions, and the yield of 1,2,3-Tribromo-dibenzofuran is high. The purity of 1,2,3-Tribromo-dibenzofuran can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1,2,3-Tribromo-dibenzofuran has various scientific research applications. It is used as a starting material in the synthesis of various pharmaceutical compounds. 1,2,3-Tribromo-dibenzofuran is also used in the synthesis of agrochemicals such as herbicides and fungicides. In material science, 1,2,3-Tribromo-dibenzofuran is used as a building block in the synthesis of polymers and liquid crystals.
Eigenschaften
CAS-Nummer |
103456-41-3 |
|---|---|
Produktname |
1,2,3-Tribromo-dibenzofuran |
Molekularformel |
C12H5Br3O |
Molekulargewicht |
404.88 g/mol |
IUPAC-Name |
1,2,3-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-7-5-9-10(12(15)11(7)14)6-3-1-2-4-8(6)16-9/h1-5H |
InChI-Schlüssel |
XDHQNCQRLUFFIB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)Br)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)Br)Br |
Synonyme |
TRIBROMODIBENZOFURAN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



